

# Comparative Toxicity Profile: gamma-Chlordane vs. trans-Nonachlor

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: gamma-Chlordane

CAS No.: 5566-34-7

Cat. No.: S580257

Get Quote

The table below summarizes the key characteristics and toxicological data for these two compounds.

Feature	gamma-Chlordane (trans-Chlordane)	trans-Nonachlor
<b>Chemical Relationship</b>	A primary constituent of technical chlordane [1] [2]	A constituent and metabolite of technical chlordane [1] [2]
<b>Persistence &amp; Bioaccumulation</b>	Highly persistent in the environment (half-life of 10-20 years) and bioaccumulates in lipids [2] [3]	Highly persistent and a major bioaccumulating constituent in animals [2]
<b>Acute Oral Toxicity (Rat LD<sub>50</sub>)</b>	Technical chlordane: 137 - 590 mg/kg [4]	More toxic than technical chlordane [2]
<b>Relative Toxicity</b>	Used as a baseline for comparison in technical mixtures	More toxic than technical chlordane and <i>cis</i> -nonachlor [2]
<b>Immunotoxicity Evidence</b>	In a 28-day rat study, technical chlordane (containing gamma-Chlordane) did not show significant immunosuppressive effects at the doses tested [1]	In a 28-day rat study, it did not cause significant immunosuppression at the doses tested [1]

Feature	gamma-Chlordane (trans-Chlordane)	trans-Nonachlor
Carcinogenicity Classification (IARC)	Technical Chlordane is classified as <b>Group 2B: Possibly carcinogenic to humans</b> [2] [3]	Information not specified in search results
Key Metabolite	Can be metabolized to oxychlordane [2] [3]	Itself is a component and stable metabolite; oxychlordane is a key metabolite from other chlordane components [2]

## Detailed Experimental Data and Methodologies

The following sections provide deeper context and experimental details from key studies, which explain the basis for the comparisons above.

### Immunotoxicity Study in Rats (28-Day Oral Exposure)

This study directly compared the effects of *trans*-nonachlor and technical chlordane (which contains **gamma-Chlordane**) [1].

- **Experimental Protocol:**
  - **Test System:** Male and female Sprague-Dawley rats.
  - **Dosing:** Oral gavage for 28 consecutive days. Doses for *trans*-nonachlor and technical chlordane were 0.001, 0.01, 0.1, and 1.0 mg/kg/day.
  - **Immunological Endpoints Measured:**
    - Total serum immunoglobulin (Ig) levels and subclasses.
    - Quantification of peripheral blood leukocytes and T-lymphocyte subsets.
    - Lymphoproliferative activity of splenocytes in response to mitogens (Con A and STM).
    - Natural Killer (NK) cell activity.
    - Delayed-Type Hypersensitivity (DTH) response (in satellite experiments).
- **Key Findings:**
  - No significant, treatment-related immunosuppressive effects were observed for either *trans*-nonachlor or technical chlordane across the endpoints measured [1].
  - The study concluded that under these experimental conditions, neither compound demonstrated potent immunotoxicity [1].

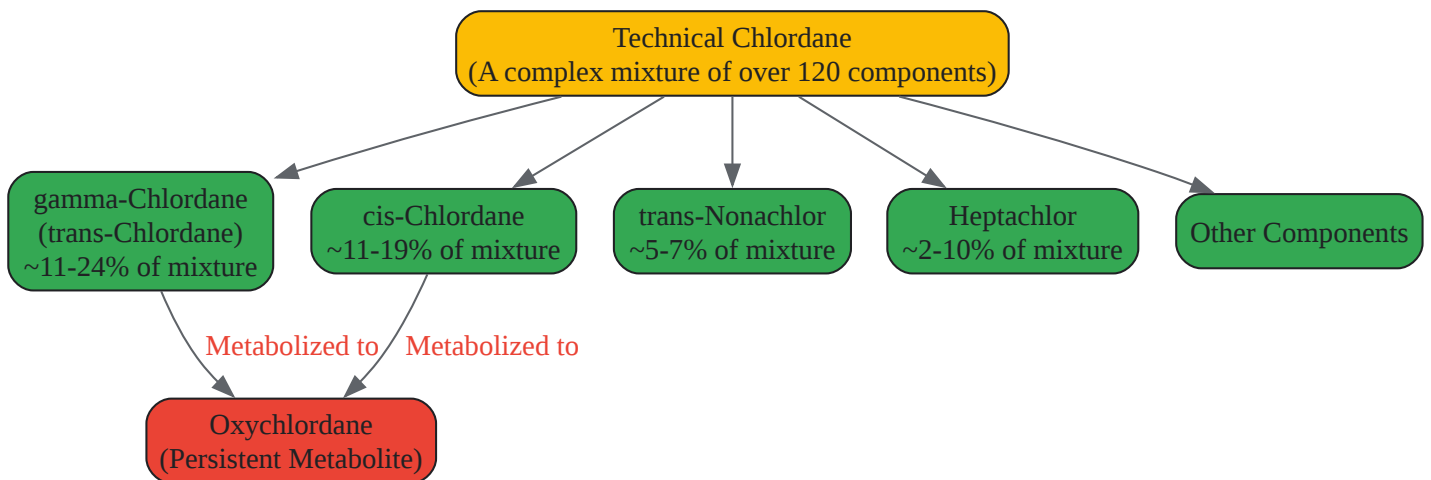
## Toxicity in Broader Context

Other research highlights differences in their toxicological profiles.

- **Relative Toxicity:** It has been reported that *trans*-nonachlor is more toxic than the technical chlordane mixture itself, while another component, *cis*-nonachlor, is less toxic [2].
- **Metabolites and Activity:** The toxicity of chlordane is heavily influenced by its metabolites. **Oxychlordane**, a primary metabolite of *cis*- and *trans*-chlordane, and *\*trans-nonachlor* are identified as the main bioaccumulating constituents and are more toxic than the original *\*cis*- and *trans*-chlordane isomers [2] [3].

## Key Inferences and Data Gaps

The following diagram illustrates the compositional relationship between technical chlordane and the compounds in question, which is key to understanding the toxicity data.



[Click to download full resolution via product page](#)

Based on the available information, several inferences and data gaps can be identified:

- **Inference of Higher Toxicity for trans-Nonachlor:** While direct comparative data is scarce, the explicit statement that *trans*-nonachlor is "more toxic than technical chlordane" strongly suggests it has higher toxicity than **gamma-Chlordane**, which is a component of that mixture [2].

- **Data Gaps:**

- There is a lack of modern, direct comparative studies on the pure compounds, especially regarding endpoints like endocrine disruption, neurodevelopmental toxicity, and detailed carcinogenicity mechanisms.
- The immunotoxicity study found no significant effects, but the authors noted a general lack of published data on *cis*- and *trans*-nonachlor, indicating a need for more research [1].
- Specific quantitative data on the carcinogenic potential of isolated *trans*-nonachlor is not readily available in the searched literature.

## Key Takeaways for Researchers

- **trans-Nonachlor is considered more toxic** than the technical chlordane mixture and its **gamma-Chlordane** component based on existing literature [2].
- Toxicity assessments must account for **persistent metabolites** like oxychlordane and *trans*-nonachlor itself, which are often the primary agents of long-term toxicity [2] [3].
- The **historical data is dominant**, and new studies using pure compounds could clarify the specific mechanisms and risk thresholds for each chemical.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Effects of cis-nonachlor, trans-nonachlor and chlordane on ... [sciencedirect.com]
2. Chlordane [en.wikipedia.org]
3. Chlordane - an overview [sciencedirect.com]
4. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Toxicity Profile: gamma-Chlordane vs. trans-Nonachlor]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b580257#gamma-chlordane-vs-trans-nonachlor-toxicity-comparison>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)